molecular formula C17H18N2O4 B11207301 2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11207301
M. Wt: 314.34 g/mol
InChI Key: SEBFFPKYHRNLAQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Amidation: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-N-(2-methoxyphenyl)benzamide
  • 2,4-Dihydroxy-2’-methoxybenzanilide
  • N’-(5-bromo-2-fluorobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide

Uniqueness

Compared to similar compounds, 2,4-dihydroxy-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide stands out due to its tetrahydroquinoline core, which imparts unique chemical and biological properties. This structural feature allows for greater flexibility in its interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-23-13-9-5-4-8-12(13)19-17(22)14-15(20)10-6-2-3-7-11(10)18-16(14)21/h4-5,8-9H,2-3,6-7H2,1H3,(H,19,22)(H2,18,20,21)

InChI Key

SEBFFPKYHRNLAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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